molecular formula C19H14N2O2 B14703931 Isoxazole, 3,3'-methylenebis[5-phenyl- CAS No. 22603-83-4

Isoxazole, 3,3'-methylenebis[5-phenyl-

Cat. No.: B14703931
CAS No.: 22603-83-4
M. Wt: 302.3 g/mol
InChI Key: HOZRFZGFYDQMGM-UHFFFAOYSA-N
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Description

Isoxazole, 3,3’-methylenebis[5-phenyl- is a compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoxazole, 3,3’-methylenebis[5-phenyl- can be synthesized through various methods. One common approach involves the cycloaddition of nitrile oxides to alkenes or alkynes, forming the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of isoxazoles often employs microwave-assisted synthesis, which enhances reaction rates and yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions can efficiently produce 5-substituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 3,3’-methylenebis[5-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, isoxazolines, and oxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isoxazole, 3,3’-methylenebis[5-phenyl- has numerous applications in scientific research:

    Chemistry: Isoxazoles are used as building blocks in organic synthesis and as ligands in coordination chemistry.

    Biology: Isoxazoles exhibit antimicrobial, antiviral, and anticancer activities, making them valuable in drug discovery and development.

    Medicine: Isoxazole derivatives are found in various pharmaceuticals, including antibiotics, anti-inflammatory agents, and neuroprotective drugs.

    Industry: Isoxazoles are used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of isoxazole, 3,3’-methylenebis[5-phenyl- involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) or histone deacetylases (HDACs), leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5-(benzylthio)isoxazole
  • 3-Methyl-5-phenylisoxazole
  • 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole

Uniqueness

Isoxazole, 3,3’-methylenebis[5-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other isoxazoles, it may exhibit distinct pharmacological properties and applications .

Properties

CAS No.

22603-83-4

Molecular Formula

C19H14N2O2

Molecular Weight

302.3 g/mol

IUPAC Name

5-phenyl-3-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,2-oxazole

InChI

InChI=1S/C19H14N2O2/c1-3-7-14(8-4-1)18-12-16(20-22-18)11-17-13-19(23-21-17)15-9-5-2-6-10-15/h1-10,12-13H,11H2

InChI Key

HOZRFZGFYDQMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC3=NOC(=C3)C4=CC=CC=C4

Origin of Product

United States

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